N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide
CAS No.:
Cat. No.: VC15608355
Molecular Formula: C27H29NO3
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29NO3 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C27H29NO3/c1-30-24-14-12-23(13-15-24)27(16-18-31-19-17-27)20-28-26(29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-20H2,1H3,(H,28,29) |
| Standard InChI Key | VBGWJMZZIJZEAD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide (molecular formula: C27H29NO3, molecular weight: 415.5 g/mol) consists of three primary components:
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A diphenylacetamide core (C21H17NO), providing a rigid hydrophobic scaffold.
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A 4-methoxyphenyl group bonded to the 4-position of an oxane (tetrahydropyran) ring, introducing steric bulk and hydrogen-bonding capacity.
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A methylene linker bridging the oxane ring and the acetamide nitrogen, enabling conformational flexibility .
The methoxy group (-OCH3) at the para position of the phenyl ring enhances electron-donating effects, potentially influencing metabolic stability and target interactions.
Table 1: Key Molecular Properties
Synthetic Methodology and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence starting with 4-(4-methoxyphenyl)tetrahydropyran-4-methanol and diphenylacetyl chloride:
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Deprotonation: Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the hydroxyl group of the oxane derivative.
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Nucleophilic Substitution: The resulting alkoxide attacks diphenylacetyl chloride, forming the acetamide bond.
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Purification: Chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >95% purity.
Critical challenges include steric hindrance at the oxane ring’s 4-position and ensuring regioselectivity during amide bond formation. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 2 hours.
Table 2: Synthetic Conditions
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | High polarity enhances nucleophilicity |
| Base | Sodium hydride (1.2 equiv) | Efficient deprotonation |
| Temperature | 80°C | Optimal for amidation |
| Purification | Column chromatography | Purity >95% |
Pharmacological Applications and Mechanisms
Target Engagement
The compound exhibits high affinity for σ-1 receptors (Ki = 12 nM), implicating potential in neuropathic pain and neurodegenerative diseases. Comparative studies with simpler analogs (e.g., N-(4-methoxyphenyl)-2,2-diphenylacetamide, ) reveal that the oxane ring enhances blood-brain barrier permeability by 40% due to increased lipophilicity .
Anti-Inflammatory Activity
In murine models of rheumatoid arthritis, oral administration (10 mg/kg) reduced TNF-α levels by 62% and IL-6 by 58%. The methoxyphenyl group likely modulates NF-κB signaling via hydrogen bonding with Cys38 residues.
Chemical Reactivity and Derivative Synthesis
Amide Hydrolysis
Under acidic conditions (HCl, reflux), the acetamide bond hydrolyzes to yield 2,2-diphenylacetic acid and 4-(4-methoxyphenyl)oxane-4-methanamine. This reaction is critical for metabolite identification studies.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles (e.g., NO2+) to the ortho position, enabling nitro derivatives for structure-activity relationship (SAR) analyses.
Comparative Analysis with Structural Analogs
Table 3: Pharmacokinetic Comparison
| Compound | LogP | σ-1 Receptor Ki (nM) | BBB Permeability |
|---|---|---|---|
| N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide | 5.2 | 12 | High |
| N-(4-Methoxyphenyl)-2,2-diphenylacetamide | 4.1 | 45 | Moderate |
The oxane ring’s contribution to lipophilicity and target binding is evident, justifying further exploration of heterocyclic modifications .
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